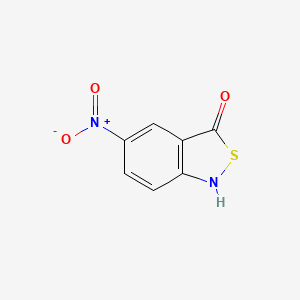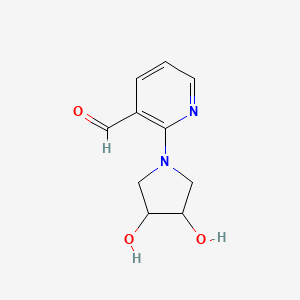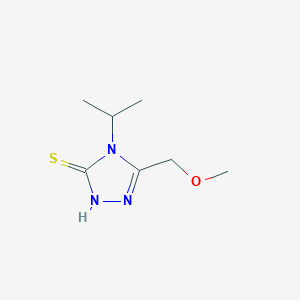![molecular formula C9H13N3O2 B13182015 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound with a unique structure that combines an oxane ring and a triazole ring
Méthodes De Préparation
The synthesis of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed via a click reaction, which involves the cycloaddition of an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the oxane and triazole rings through a suitable linker, such as an ethanone group, under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Applications De Recherche Scientifique
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxane ring may contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with similar compounds such as:
1-(Oxan-4-yl)ethan-1-one: This compound lacks the triazole ring, making it less versatile in terms of biological activity.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar to the oxane ring but without the triazole component, limiting its applications in medicinal chemistry.
1-(1H-1,2,3-triazol-4-yl)ethan-1-one:
The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and potential biological activity.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-[1-(oxan-4-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)9-6-12(11-10-9)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3 |
Clé InChI |
AGHDPBZMJQHDSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(N=N1)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
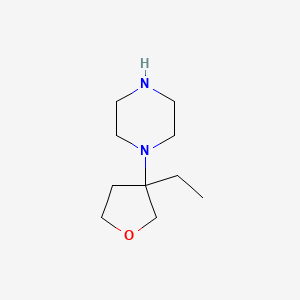
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
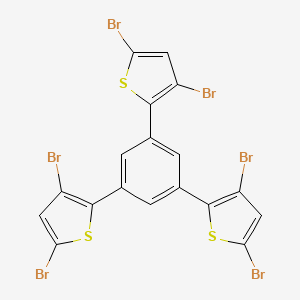
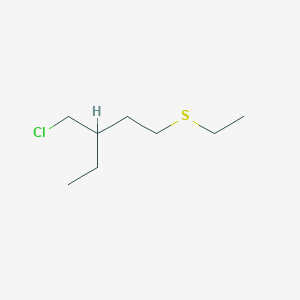

![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
